

Thermodynamic Profile of 1,1-Diethoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1-Diethoxybutane**

Cat. No.: **B1585066**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,1-diethoxybutane**. Due to the limited availability of direct experimental data for this specific acetal, this report employs established group contribution methods to estimate key thermodynamic parameters. These estimations are supplemented with experimental data for the closely related compound, 1,1-diethoxyethane, to provide a comparative context. Furthermore, this guide outlines generalized experimental protocols for the determination of these properties and for the synthesis of **1,1-diethoxybutane**.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its behavior in chemical reactions and physical processes. For **1,1-diethoxybutane**, these properties have been estimated using the Joback group contribution method, a well-established technique for predicting thermodynamic data for organic compounds based on their molecular structure.[\[1\]](#)[\[2\]](#)

Table 1: Estimated Thermodynamic Properties of **1,1-Diethoxybutane**

Property	Symbol	Estimated Value	Unit
Standard Molar Enthalpy of Formation (gas, 298.15 K)	ΔH_f°	-485.5	kJ/mol
Standard Molar Gibbs Free Energy of Formation (gas, 298.15 K)	ΔG_f°	-208.9	kJ/mol
Molar Heat Capacity (gas, 298.15 K)	C _p	285.4	J/(mol·K)
Molar Entropy (gas, 298.15 K)	S°	495.2	J/(mol·K)
Enthalpy of Vaporization (at normal boiling point)	ΔH_{vap}	39.8	kJ/mol
Normal Boiling Point	T _b	416.2	K

Note: These values are estimations derived from the Joback method and should be used with an understanding of their theoretical nature.

For comparative purposes, Table 2 presents experimental thermodynamic data for the similar, shorter-chain acetal, 1,1-diethoxyethane.

Table 2: Experimental Thermodynamic Properties of 1,1-Diethoxyethane

Property	Symbol	Experimental Value	Unit	Reference
Standard Molar Enthalpy of Formation (gas, 298.15 K)	ΔH_f°	-418.5	kJ/mol	[3]
Molar Heat Capacity (liquid, 298.15 K)	Cp	237.7	J/(mol·K)	[4] [5]
Enthalpy of Vaporization (at 298.15 K)	ΔH_{vap}	39.8	kJ/mol	[6]
Normal Boiling Point	Tb	375.15	K	[7]

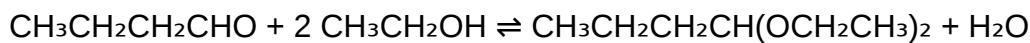
Experimental Protocols

Precise experimental determination of thermodynamic properties is crucial for many applications. Below are generalized protocols for measuring key thermodynamic parameters and for the synthesis of **1,1-diethoxybutane**.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined using various calorimetric techniques. One common method is isothermal calorimetry. In this method, a sample of the liquid is vaporized at a constant temperature, and the heat required for this phase change is measured directly. The experimental setup typically involves a calorimeter with a sample cell, a temperature control system, and a means of measuring heat flow.

Determination of Heat Capacity


The heat capacity of a liquid can be measured using differential scanning calorimetry (DSC). In a typical DSC experiment, a small, encapsulated sample of the liquid and a reference are heated at a constant rate. The difference in heat flow required to raise the temperature of the

sample and the reference is measured, from which the heat capacity of the sample can be calculated.

Synthesis of 1,1-Diethoxybutane

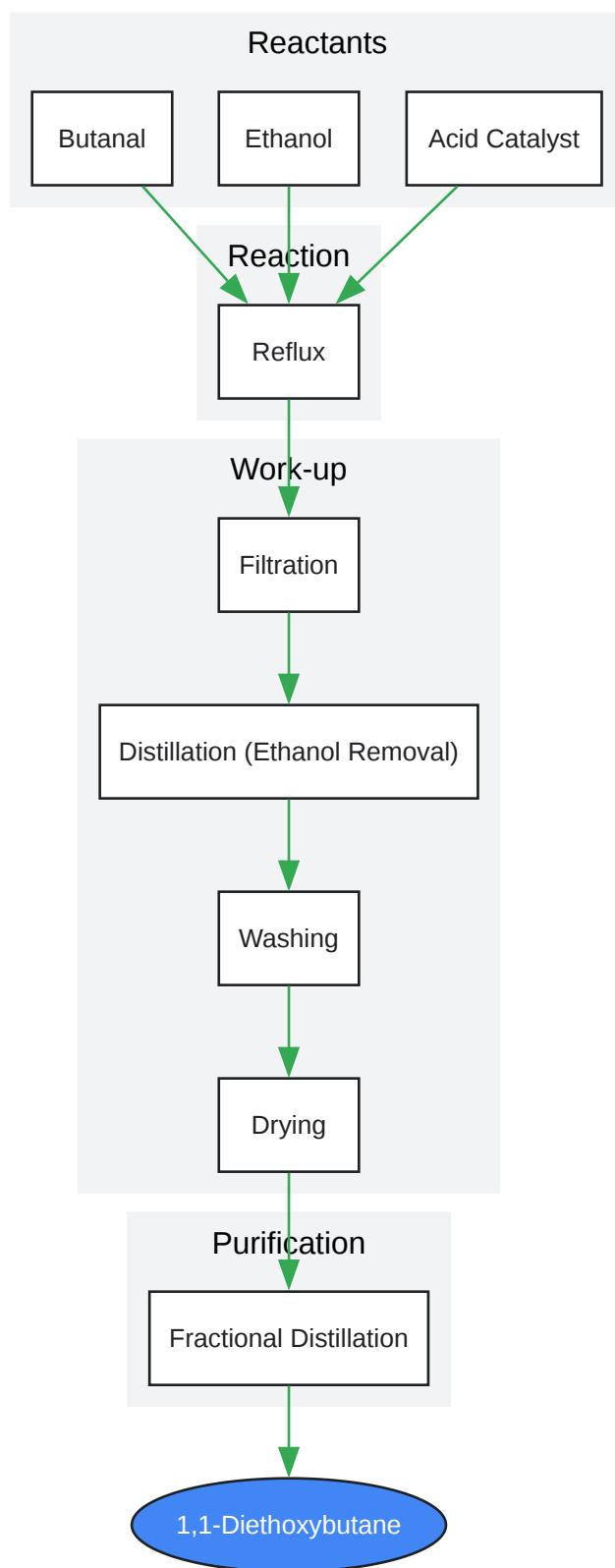
1,1-Diethoxybutane is synthesized via the acid-catalyzed reaction of butanal and ethanol.[\[8\]](#)

Reaction:

Materials:

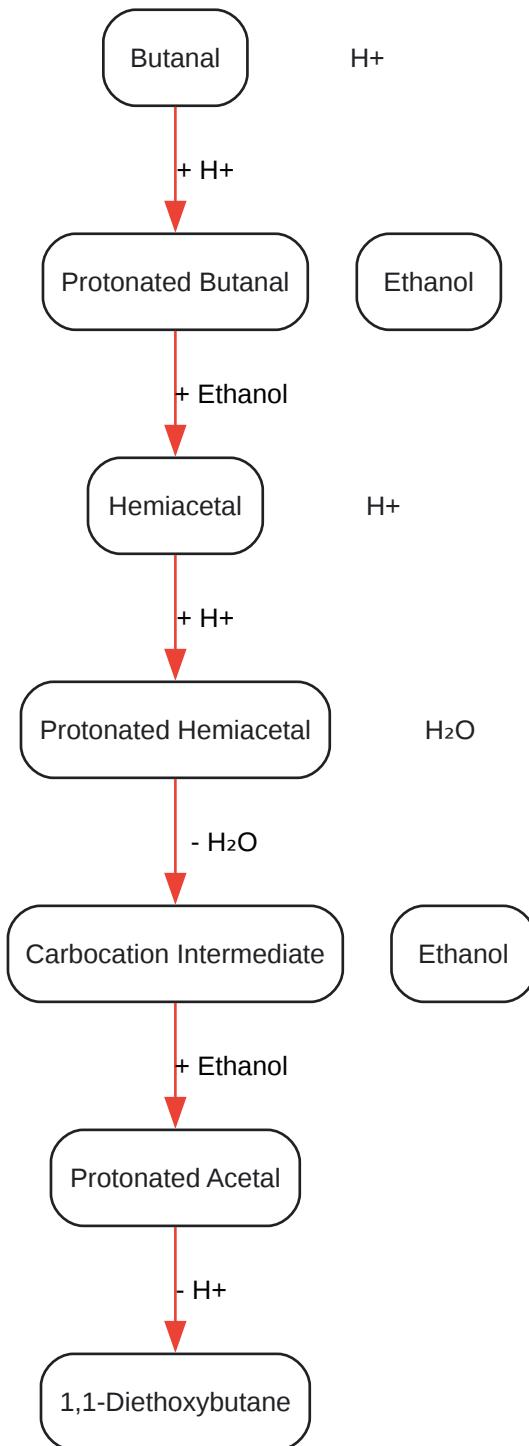
- Butanal
- Ethanol (anhydrous)
- Acid catalyst (e.g., Amberlyst-15 resin, p-toluenesulfonic acid)
- Drying agent (e.g., anhydrous sodium sulfate)
- Apparatus for reflux and distillation

Procedure:


- Combine butanal and a molar excess of anhydrous ethanol in a round-bottom flask.
- Add a catalytic amount of the acid catalyst.
- The mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as gas chromatography.
- Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
- The excess ethanol is removed by distillation.
- The crude product is washed with a saturated sodium bicarbonate solution and then with brine.

- The organic layer is dried over anhydrous sodium sulfate.
- The final product, **1,1-diethoxybutane**, is purified by fractional distillation.

Visualizations


Synthesis of 1,1-Diethoxybutane

The following diagram illustrates the key steps in the laboratory synthesis of **1,1-diethoxybutane**.

[Click to download full resolution via product page](#)**Synthesis workflow for 1,1-Diethoxybutane.**

Acid-Catalyzed Acetal Formation Mechanism

The synthesis of **1,1-diethoxybutane** proceeds through a well-established acid-catalyzed mechanism involving the formation of a hemiacetal intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. cheguide.com [cheguide.com]
- 3. Ethane, 1,1-diethoxy- (CAS 105-57-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Ethane, 1,1-diethoxy- [webbook.nist.gov]
- 5. Ethane, 1,1-diethoxy- [webbook.nist.gov]
- 6. Ethane, 1,1-diethoxy- [webbook.nist.gov]
- 7. 1,1-Diethoxyethane - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic Profile of 1,1-Diethoxybutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585066#thermodynamic-properties-of-1-1-diethoxybutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com